Ethyl 2-piperidin-1-ylpropanoate

説明

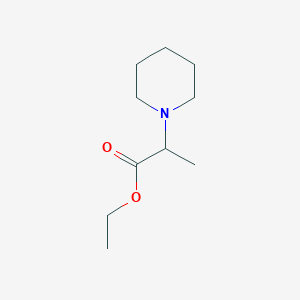

Structure

2D Structure

特性

IUPAC Name |

ethyl 2-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)9(2)11-7-5-4-6-8-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYAIFQYIIUEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Ethyl 2 Piperidin 1 Ylpropanoate

Strategies for Stereoselective Synthesis of Ethyl 2-piperidin-1-ylpropanoate and Chiral Derivatives

The creation of specific stereoisomers of this compound is crucial for investigating its pharmacological properties, as different enantiomers and diastereomers often exhibit distinct biological activities.

Diastereoselective Reduction Approaches of Precursor Enamino Esters

A key strategy for the synthesis of chiral 2-piperidin-2-ylpropanoates involves the diastereoselective reduction of a β-enamino ester precursor. clockss.orgresearchgate.net This approach can be influenced by the choice of catalyst and reaction conditions. For instance, the reduction of a tetrasubstituted piperidine (B6355638) β-enamino ester has been shown to be diastereoselective. clockss.org

In one study, the hydrogenation of a precursor β-enamino ester using a Pt/C catalyst resulted in a mixture of four diastereomers. clockss.org However, switching to a Pd/C catalyst improved the diastereoselectivity, yielding two diastereomers in a 6:94 ratio. clockss.org This highlights the significant role of the catalyst in directing the stereochemical outcome of the reduction.

Another approach involves a two-step reduction/alkylation sequence starting from a piperidine trisubstituted β-enamino ester. clockss.org This method can lead to a different diastereomer compared to the direct reduction of the tetrasubstituted enamino ester, demonstrating a diastereodivergent synthesis of 2-piperidin-2-ylpropanoates. clockss.org The use of sodium cyanoborohydride in an acid-catalyzed reduction of an endocyclic β-enamino ester has also been explored, offering moderate diastereoselectivity. analis.com.my

Table 1: Catalyst Effect on Diastereoselective Reduction

| Catalyst | Diastereomer Ratio | Reference |

| Pt/C | 17:64:18:1 | clockss.org |

| Pd/C | 6:94 | clockss.org |

Application of Chiral Catalysis and Asymmetric Induction in Synthesis

Asymmetric synthesis, a cornerstone of modern chemistry, employs chiral catalysts to produce enantiomerically enriched compounds. chiralpedia.com This is particularly relevant for creating specific enantiomers of this compound and its derivatives. Chiral Lewis acid catalysts, for example, can create a "chiral pocket" that influences the stereochemical course of a reaction. scielo.br

The development of novel chiral ligands and transition metal complexes has broadened the scope and efficiency of asymmetric reactions. chiralpedia.com In the context of cyclic β-amino esters, asymmetric synthesis can be achieved through the hydrogenation of β-enamino esters using either chiral catalysis or by asymmetric induction, where a chiral auxiliary is attached to the molecule. clockss.org For instance, the diastereoselectivity in the reduction of chiral pyrrolidine (B122466) tetrasubstituted β-enamino esters has been attributed to the chiral induction from an (S)-α-methylbenzylamine group. nih.gov

The choice of catalyst is critical. For endocyclic double bond compounds, PtO2 has been shown to be an effective hydrogenation catalyst, leading to a major syn addition product. nih.gov In contrast, for exocyclic double bond compounds, hydrogenation over Pd/C provided higher diastereoselectivity, favoring the anti-addition product. nih.gov This demonstrates the nuanced interplay between the substrate structure and the catalytic system in achieving high stereoselectivity.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially varied properties.

Nucleophilic Substitution Reactions at the Piperidine Ring Nitrogen

The nitrogen atom of the piperidine ring is a key site for functionalization through nucleophilic substitution reactions. This allows for the introduction of various substituents, which can significantly alter the molecule's properties. For example, in the synthesis of novel NLRP3 inhibitors, the piperidine ring of a related scaffold was functionalized by linking it to other chemical moieties. mdpi.com

The reactivity of the piperidine nitrogen as a nucleophile is central to these transformations. In nucleophilic aromatic substitution (SNAr) reactions, piperidine can act as the nucleophile, displacing a leaving group on an aromatic ring. nih.gov The mechanism of these reactions can be complex, sometimes involving a second-order dependence on the piperidine concentration. nih.gov This suggests a mechanism where one piperidine molecule acts as a base, assisting in the deprotonation of the intermediate formed by the addition of another piperidine molecule to the substrate. nih.gov

Alkylation and Acylation Reactions to Modulate Lipophilicity and Pharmacological Activity

Alkylation and acylation reactions at the piperidine nitrogen are common strategies to modify the lipophilicity and, consequently, the pharmacological profile of molecules containing this scaffold. For instance, in the development of benzo[d]imidazole-2-one derivatives, the piperidine ring was alkylated with ethyl 2-bromoacetate. mdpi.com

These modifications can have a profound impact on biological activity. The introduction of different alkyl or acyl groups can alter how the molecule interacts with biological targets and its ability to cross cell membranes. The synthesis of various piperidine derivatives often involves the combination of hydrogenation and functionalization in a one-pot process, which is an efficient approach to creating diverse molecular structures. mdpi.com

Ester Transformations, Including Hydrolysis and Transesterification Pathways

The ethyl ester group of this compound is another key handle for derivatization. This group can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to produce different esters.

Hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and ethanol (B145695). This transformation is often carried out under acidic or basic conditions. The resulting carboxylic acid can then be used in further synthetic steps, such as amide bond formation.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. mdpi.com This reaction is typically catalyzed by an acid or a base. For example, the transesterification of vegetable oils with ethanol using sodium hydroxide (B78521) as a catalyst has been studied extensively. mdpi.com Enzymatic methods, using lipases, also provide a milder and more selective alternative for transesterification and esterification reactions. mdpi.comresearchgate.net These enzymatic processes can be carried out in a two-step manner, involving initial hydrolysis followed by esterification. researchgate.net

Table 2: Common Ester Transformations

| Transformation | Reagents/Catalysts | Product | Reference |

| Hydrolysis | Acid or Base | Carboxylic Acid | mdpi.com |

| Transesterification | Acid, Base, or Lipase | Different Ester | mdpi.commdpi.com |

Conjugate Addition Reactions (e.g., aza-Michael Reaction) for β-Aminocarbonyl Derivative Synthesis

The aza-Michael reaction, a type of conjugate addition, is a powerful method for forming carbon-nitrogen bonds. researchgate.net In this reaction, a nitrogen-based nucleophile adds to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. researchgate.netwikipedia.org For a compound like this compound, the secondary amine nitrogen within the piperidine ring can act as the nucleophile.

The reaction mechanism involves the nucleophilic attack of the piperidine nitrogen at the β-position of the α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org This initial attack forms a resonance-stabilized enolate intermediate. wikipedia.orgyoutube.com Subsequent protonation of the enolate, typically through keto-enol tautomerism, yields the final saturated β-aminocarbonyl product. wikipedia.org The reaction is generally run under basic conditions to neutralize the hydrogen halide produced during the coupling. wikipedia.org

The addition of secondary amines, such as piperidine, to conjugated carbonyls results in the formation of 3-aminocarbonyl compounds. wikipedia.org This transformation is a key step in synthesizing valuable intermediates for various bioactive molecules. researchgate.net For instance, the reaction between a piperidine derivative and an α,β-unsaturated ester like ethyl acrylate (B77674) would yield a β-amino ester derivative. Computational studies on the aza-Michael addition of amines to acrylates suggest that the reaction often proceeds through a 1,2-addition mechanism, forming a zwitterionic intermediate, followed by a rate-determining proton transfer. acs.org

Table 1: Aza-Michael Reaction of Piperidine with α,β-Unsaturated Carbonyls

| Reactant 1 (Nucleophile) | Reactant 2 (Michael Acceptor) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Piperidine | Cyclohexen-2-one | 3-(Piperidin-1-yl)cyclohexan-1-one | Forms a 3-aminocarbonyl compound. | wikipedia.org |

| Piperidine | Ethyl Acrylate | Ethyl 3-(piperidin-1-yl)propanoate | Reaction occurs preferentially via a 1,2-addition mechanism followed by proton transfer. | acs.org |

| Primary/Secondary Amines | Acrylates | β-Amino Esters | Primary amines often react faster than secondary amines. | acs.org |

Transition-Metal-Catalyzed Reactions for Piperidine Ring Functionalization

Direct functionalization of the piperidine ring's C-H bonds is a modern strategy to create complex derivatives, avoiding lengthy multi-step syntheses. nih.govnih.gov Transition-metal catalysis has emerged as a powerful tool for these transformations, enabling site-selective modifications that were previously challenging. rsc.orgsnnu.edu.cn

Carbene Insertion to C-H Bonds for Piperidine-Type Product Formation

Transition-metal-catalyzed carbene insertion into C-H bonds is an effective method for forming new carbon-carbon bonds. rsc.orgsnnu.edu.cn This reaction typically involves the in situ generation of a highly reactive metal carbene intermediate from a diazo compound precursor. nih.gov This intermediate then inserts into a C-H bond of the substrate. nih.gov

In the context of piperidine derivatives, rhodium(II) catalysts have been extensively used for C-H functionalization. nih.govnih.gov The regioselectivity of the carbene insertion (i.e., which C-H bond is functionalized) can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group on the piperidine ring. nih.govnih.gov For instance, rhodium-catalyzed C-H functionalization has been used to synthesize positional analogues of methylphenidate by controlling insertion at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.gov

The functionalization of an N-Boc-piperidine with a rhodium catalyst like Rh₂(R-TCPTAD)₄ can lead to substitution at the C2 position. nih.govnih.gov In contrast, different catalyst and substrate combinations can direct the functionalization to the C4 position. nih.govnih.gov These methods provide a direct route to highly substituted piperidine products that would otherwise require more complex synthetic pathways. researchgate.net

Table 2: Rhodium-Catalyzed C-H Functionalization of Piperidine Derivatives

| Piperidine Substrate | Catalyst | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | C2 | 2-Substituted Piperidine Analogue | nih.govnih.gov |

| N-brosyl-piperidine | Rh₂(R-TPPTTL)₄ | C2 | 2-Substituted Piperidine Analogue | nih.govnih.gov |

| N-α-oxoarylacetyl-piperidines | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 4-Substituted Piperidine Analogue | nih.govnih.gov |

Cross-Coupling Methodologies for Scaffold Diversification

Cross-coupling reactions are fundamental in modern organic synthesis for creating C-C and C-N bonds. researchgate.net Methodologies such as the Buchwald-Hartwig amination and the Sonogashira coupling can be applied to piperidine-containing scaffolds to introduce molecular diversity.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide or triflate and an amine. acs.org This reaction can be used to couple piperidine with various aryl chlorides, providing access to N-arylpiperidine derivatives. researchgate.netrsc.org The choice of palladium precatalyst and ligands is crucial for achieving high yields, especially with less reactive aryl chlorides. acs.orgrsc.org This methodology has been successfully applied to couple piperidine with a range of (hetero)aryl halides and tosylates. acs.orgnih.gov

The Sonogashira coupling is another palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While often requiring a copper(I) co-catalyst, copper-free versions have been developed. rsc.orgnih.gov Piperidine can serve as the base and sometimes as a ligand in these reactions. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing alkyne functionalities onto a scaffold, which can then be used for further transformations. rsc.org

These cross-coupling strategies allow for the modular and efficient diversification of piperidine-based molecules like this compound, enabling the synthesis of large libraries of compounds for screening in drug discovery and materials science. news-medical.netnih.gov

Table 3: Cross-Coupling Reactions for Piperidine Scaffold Diversification

| Reaction Name | Catalyst System | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium Precatalyst (e.g., (NHC)Pd(R-allyl)Cl) | Piperidine + Aryl Chloride/Bromide/Tosylate | C(aryl)-N | acs.orgresearchgate.netrsc.org |

| Sonogashira Coupling | Palladium Catalyst (e.g., Pd/C) + Ligand (e.g., tetrakis-piperidine-4-ol) | Aryl/Vinyl Halide + Terminal Alkyne (with piperidine as base) | C(sp²)-C(sp) | wikipedia.orgrsc.org |

Biological Activity and Pharmacological Investigations of Ethyl 2 Piperidin 1 Ylpropanoate and Its Analogues

In Vitro Biological Screening and Cellular Assays

In vitro studies provide the foundational understanding of a compound's biological effects at a cellular and molecular level. For derivatives and analogues of ethyl 2-piperidin-1-ylpropanoate, these assays have been crucial in identifying potential antimicrobial, anti-inflammatory, and anticancer properties.

The quest for new antimicrobial agents has led to the investigation of various synthetic compounds. Analogues of this compound, specifically substituted ethyl 2-(quinolin-4-yl)-propanoates, have been synthesized and evaluated for their antimicrobial efficacy. mdpi.com A series of these quinoline (B57606) compounds demonstrated notable antimicrobial effects against a panel of microorganisms. mdpi.com

The research highlighted that these compounds exhibit potent activity against two strains of Helicobacter pylori, a bacterium linked to various gastric pathologies. mdpi.com The minimum inhibitory concentrations (MICs) for these compounds were determined, showing their effectiveness. Interestingly, the study suggested that the mechanism of action does not involve membrane damage, pointing towards a potential intracellular target. mdpi.com

| Compound | Substituent (X) | MIC (μg/mL) vs. H. pylori (Strain 1) | MIC (μg/mL) vs. H. pylori (Strain 2) |

|---|---|---|---|

| 10b | 6-Cl | 6.25 | 12.5 |

| 10c | 7-Cl | 12.5 | 12.5 |

| 10d | 8-Cl | 12.5 | 12.5 |

| 10e | 6-F | 6.25 | 6.25 |

| 10f | 7-F | 12.5 | 12.5 |

| 10g | 8-F | 12.5 | 12.5 |

| 10h | 6-CH3 | 6.25 | 6.25 |

| 10i | 7-CH3 | 6.25 | 6.25 |

| 10j | 8-CH3 | 6.25 | 6.25 |

| 10k | 6-OCH3 | 25 | 25 |

| 10l | 7-OCH3 | 25 | 25 |

| 10m | 8-OCH3 | 12.5 | 12.5 |

| 10n | 6,7-di-F | 6.25 | 6.25 |

| 10o | 6-Br | 12.5 | 12.5 |

| 10p | 7-CF3 | 6.25 | 6.25 |

Chronic inflammation is a hallmark of numerous diseases. Research into piperidine (B6355638) derivatives has revealed potential anti-inflammatory agents. A notable analogue, 1-(2-ethoxyethyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate (B1217596) (EPPP), has been studied for its ability to modulate immune responses. nih.gov When complexed with β-cyclodextrin (EPPPβCD), this compound has shown promise in accelerating the resolution of aseptic inflammation induced by heavy metal ions. nih.gov

The primary mechanism identified involves the modulation of regulatory T lymphocytes (Tregs). The study observed that EPPPβCD led to a reduction in the CD4+CD25+ Treg fractions at the beginning of the inflammatory process. This inhibition of Treg proliferation is considered a crucial factor in speeding up the resolution of inflammation, highlighting the compound's potential as a therapeutic agent for controlling and mitigating certain inflammatory conditions. nih.gov

The piperidine moiety is a common scaffold in many pharmacologically active compounds, including those with anticancer properties. nih.gov Analogues of this compound have been evaluated for their potential in oncology.

One study investigated a series of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones for their effects against glioblastoma multiforme (GBM), a highly aggressive brain tumor. nih.gov Several of these compounds significantly decreased the viability of glioma cells in vitro. The most effective compounds (4d, 4l, 4m, and 4p) reduced glioma cell viability by over 50%. nih.gov Further in vivo studies in a preclinical model showed that treatment with these compounds reduced glioma growth and malignant characteristics like intratumoral hemorrhage. nih.gov

Another line of research compared the anticancer activity of molecules containing a 2-(piperidin-1-yl)ethyl) linker against liver cancer. researchgate.net Computational and molecular docking studies were used to assess the interaction of these compounds with protein targets associated with liver cancer, suggesting that such molecules could be promising candidates for further development in cancer research. researchgate.net

Receptor Binding Profiling and Ligand Interaction Studies

Understanding how a compound interacts with specific biological receptors is key to defining its pharmacological profile. For analogues of this compound, receptor binding studies have been instrumental in characterizing their activity, particularly at histamine (B1213489) and nociceptin (B549756) receptors.

The piperidine group is a feature of certain first-generation histamine H1 receptor antagonists. Research has systematically explored how structural modifications to these antagonists affect their binding affinity and kinetics at the H1 receptor. nih.gov In a study that started with the structure of diphenhydramine, constraining the aromatic rings and the basic amine moiety was shown to have a significant impact. nih.gov

| Compound | Amine Moiety | Affinity (Ki, nM) | Residence Time (RT, min) | Dissociation Rate (koff, min-1) |

|---|---|---|---|---|

| 13 | Piperidine | 3.7 ± 0.6 | 4.8 ± 0.3 | 0.21 ± 0.01 |

| 17 | N-methylpiperazine | 370 ± 50 | 2.9 ± 0.2 | 0.35 ± 0.02 |

| 18 | 4-hydroxypiperidine | 4.2 ± 0.5 | 2.8 ± 0.1 | 0.36 ± 0.01 |

| 19 | 4-fluoropiperidine | 3.0 ± 0.3 | 3.0 ± 0.1 | 0.33 ± 0.01 |

The Nociceptin/Orphanin FQ peptide (NOP) receptor system is implicated in various physiological processes, including pain, anxiety, and memory. nih.govnih.gov The development of potent and selective ligands for this receptor is a significant goal for creating new therapeutics and research tools, such as agents for medical imaging.

Research has identified novel classes of NOP receptor ligands based on piperidinyl scaffolds. One series of N-(4-piperidinyl)-2-indolinones proved particularly interesting because subtle structural changes to the N-1 substituent on the piperidine ring could convert a potent antagonist into a potent agonist. nih.gov Specifically, ligands where a saturated lipophilic substituent was directly linked to the piperidyl nitrogen tended to be agonists, whereas those linked via a methylene (B1212753) group were antagonists. nih.gov

Another study focused on N-piperidinyl indole-based ligands and found that the position of substituents on the indole (B1671886) ring affects the compound's intrinsic activity and selectivity. nih.gov For instance, 2-substituted N-piperidinyl indoles were found to be potent NOP full agonists, an improvement over the previously reported 3-substituted analogues which were partial agonists. nih.gov This detailed structure-activity relationship (SAR) knowledge is crucial for the rational design of specific NOP receptor modulators that could be developed for therapeutic or diagnostic imaging purposes.

Sigma-1 Receptor (S1R) Ligand Design and Binding Analysis

The sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the regulation of calcium signaling and cell survival. nih.gov Its unique structure and function, with no homology to other mammalian proteins, make it an attractive therapeutic target. nih.gov The design of ligands that bind to S1R is a significant area of research, with potential applications in treating neurological disorders and pain. nih.govunict.it

The development of new S1R ligands often involves computational modeling and experimental validation. Pharmacophore models, which define the essential three-dimensional features of a ligand required for binding, are crucial tools in this process. nih.govfigshare.com For instance, a recent study developed a pharmacophore model based on the crystal structure of human S1R, which included well-established positive ionizable and hydrophobic features, along with an additional specific hydrophobic feature and excluded volumes to enhance selectivity. figshare.com This model was validated through the synthesis and binding assay of new 4-phenylpiperazine-based compounds, leading to the identification of a potent S1R ligand with a Ki value of 4.8 nM. figshare.com

Radioligand binding assays are the standard method for determining the affinity of compounds for S1R. nih.govunict.it These assays typically use a radiolabeled ligand, such as 3H-pentazocine, to compete with the test compounds for binding to the receptor. nih.govunict.it The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding.

A series of phenoxyalkylpiperidines have been investigated as high-affinity S1R ligands. uniba.it In one study, the introduction of a 4-methyl substituent on the piperidine ring was found to be optimal for S1R interaction, with N-[(4-methoxyphenoxy)ethyl]piperidines showing Ki values in the range of 0.89–1.49 nM. uniba.it These compounds also demonstrated selectivity for S1R over the sigma-2 receptor (S2R). uniba.it

The binding of ligands to S1R can be influenced by the presence of specific amino acid residues within the binding pocket. Studies have identified D126 and E172 as critical residues for ligand binding. nih.gov Furthermore, the second and third hydrophobic domains of the S1R, which share homology with the sterol-binding pocket of a fungal enzyme, are thought to form the primary ligand binding regions. nih.gov

Interactive Data Table: S1R Ligand Binding Affinities

| Compound | S1R Ki (nM) | S2R Ki (nM) | Reference |

|---|---|---|---|

| 2-(3-methyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone | 4.8 | - | figshare.com |

| Haloperidol (reference) | 2.6 | - | figshare.com |

| 1a (p-chlorophenoxy) | 0.34–1.18 | - | uniba.it |

| 1b (p-methoxyphenoxy) | 0.89–1.49 | - | uniba.it |

| (R)-2a (p-chlorophenoxy) | 0.34–1.18 | - | uniba.it |

| (S)-2a (p-chlorophenoxy) | 0.34–1.18 | - | uniba.it |

| (R)-2b (p-methoxyphenoxy) | 0.89–1.49 | - | uniba.it |

| (S)-2b (p-methoxyphenoxy) | 0.89–1.49 | - | uniba.it |

| 4a | - | 17.2 | uniba.it |

| 11c (AD307) | hundred nanomolar range | hundred nanomolar range | unict.it |

| 11d (AD296) | hundred nanomolar range | hundred nanomolar range | unict.it |

NLRP3 Inflammasome Inhibition Studies

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases, making it a key target for therapeutic intervention. nih.govresearchgate.net

The inhibition of the NLRP3 inflammasome can be achieved through various mechanisms, including direct inhibition of the NLRP3 protein or interference with its assembly. nih.govnih.gov A number of small molecule inhibitors have been developed and characterized for their ability to suppress NLRP3 inflammasome activity. nih.govresearchgate.net

One study reported the design of a new chemical scaffold for selective NLRP3 inflammasome inhibitors, leading to the identification of a lead compound, YQ128, with an IC50 of 0.30 ± 0.01 μM. nih.gov This compound demonstrated selective inhibition of the NLRP3 inflammasome in both in vitro and in vivo models. nih.gov Another naturally occurring chalconoid, Velutone F, has also been identified as a potent NLRP3 inflammasome inhibitor. mdpi.com

The development of NLRP3 inhibitors often involves screening compound libraries and subsequent structure-activity relationship (SAR) studies to optimize potency and selectivity. nih.gov The inhibitory activity is typically assessed by measuring the reduction in IL-1β release from immune cells, such as mouse peritoneal macrophages, stimulated with an NLRP3 activator like ATP after priming with lipopolysaccharide (LPS). researchgate.net

The structural basis of NLRP3 inhibition is an active area of research, with cryo-electron microscopy (cryo-EM) structures of NLRP3 providing insights for structure-based drug design. nih.govresearchgate.net These structural studies aid in the discovery of novel inhibitors that can bind to specific sites on the NLRP3 protein and prevent its activation. nih.gov

Interactive Data Table: NLRP3 Inflammasome Inhibitors

| Compound | IC50 (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| YQ128 (17) | 0.30 ± 0.01 | Mouse peritoneal macrophages | nih.govresearchgate.net |

| MCC950 | 0.04 ± 0.0008 | Mouse peritoneal macrophages | researchgate.net |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain. nih.govmdpi.com

A variety of compounds have been synthesized and evaluated for their ability to inhibit AChE and BChE. nih.govmdpi.com These inhibitors can be selective for one enzyme or act as dual inhibitors. mdpi.comnih.gov The inhibitory activity is typically determined using the Ellman method and expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govmdpi.com

One study reported a series of novel compounds, with compound 8i showing potent dual inhibition of both AChE (IC50 = 0.39 μM) and BChE (IC50 = 0.28 μM). nih.gov Molecular modeling studies suggested that this compound binds to both the peripheral anionic site (PAS) and the catalytic active site (CAS) of both enzymes. nih.gov Another study identified a compound, ZINC390718, as a dual inhibitor with IC50 values of 543.8 µM for AChE and 241.1 µM for BChE. mdpi.com

The selectivity of inhibitors for AChE versus BChE can be modulated by structural modifications. lookchem.com For example, N-methylcarbamates often show minimal selectivity, while N-2'-methylphenylcarbamates can be highly selective for AChE, and N-4'-isopropylphenylcarbamates can exhibit a high preference for BChE. lookchem.com

Interactive Data Table: AChE and BChE Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|

| 8i | 0.39 | 0.28 | nih.gov |

| ZINC390718 | 543.8 | 241.1 | mdpi.com |

| Tacrine | - | - | nih.gov |

| Ethopropazine hydrochloride | - | 1.70 ± 0.53 | nih.gov |

| Physostigmine | - | 0.0344 ± 0.0147 | nih.gov |

O-Acetylserine Sulfhydrylase Isoform Inhibition

Information regarding the inhibition of O-Acetylserine Sulfhydrylase isoforms by this compound or its analogues is not available in the provided search results.

PRMT5-Substrate Adaptor Interaction Inhibition

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on a wide range of proteins. nih.govnih.gov The activity and substrate specificity of PRMT5 are regulated by its interaction with different adaptor proteins, such as pICln and RioK1. nih.govnih.gov Inhibiting the interaction between PRMT5 and its substrate adaptors presents a novel therapeutic strategy, particularly in oncology. nih.gov

Researchers have developed small molecule inhibitors that target the PRMT5-PBM (PRMT5 binding motif) interface, thereby preventing the binding of adaptor proteins. nih.gov One such inhibitor, BRD0639, was identified through screening and subsequent optimization. This compound was shown to bind to the PRMT5-PBM interface and disrupt the PRMT5-RIOK1 complex, leading to a reduction in substrate methylation. nih.gov

Another approach to inhibiting this protein-protein interaction involves the development of macrocyclic peptides. nih.govacs.org By designing peptides based on the binding epitope of the adaptor protein RioK1, researchers have created potent and selective inhibitors. nih.govacs.org One optimized macrocyclic peptide demonstrated a high binding affinity for PRMT5 (Ki = 66 nM) and selectively inhibited the interaction of PRMT5 with the adaptor proteins RioK1 and pICln (IC50 = 654 nM). nih.govacs.org

These inhibitors that disrupt the PRMT5-adaptor protein interaction offer a more targeted approach compared to catalytic inhibitors, potentially leading to fewer off-target effects. nih.govnih.gov

Interactive Data Table: PRMT5-Substrate Adaptor Interaction Inhibitors

| Inhibitor | Target Interaction | Ki (nM) | IC50 (nM) | Reference |

|---|---|---|---|---|

| BRD0639 | PRMT5-PBM | - | - | nih.gov |

TACE (TNF-α Converting Enzyme) Inhibition for Inflammatory Disease Treatment

Tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. nih.govnih.gov TNF-α is a potent pro-inflammatory cytokine implicated in a wide range of inflammatory diseases. nih.gov Therefore, inhibiting TACE is a promising therapeutic strategy to reduce the levels of active TNF-α and ameliorate inflammation. nih.govnih.gov

TACE inhibitors have been investigated for their potential in treating various inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and cancer. nih.gov These inhibitors work by preventing the shedding of TNF-α from the cell surface, thereby reducing its biological activity. nih.gov

Studies have shown that TACE inhibitors can effectively suppress inflammatory responses in various models. For example, in human renal proximal tubule epithelial cells, TACE inhibitors were found to attenuate lipopolysaccharide (LPS)-induced reactive oxygen species production and the expression of mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, these inhibitors increased cell viability and reduced the levels of inflammatory cytokines in LPS-treated cells. nih.gov

The therapeutic potential of TACE inhibitors also extends to ocular inflammatory diseases like uveitis, where elevated levels of TNF-α are a key pathogenic factor. nih.gov By preventing the processing of TNF-α, TACE inhibitors could offer a novel approach to managing such conditions. nih.gov

Cruzain Enzyme Inhibition in Parasitic Diseases

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In humans, the urease produced by bacteria like Helicobacter pylori is implicated in the pathogenesis of gastritis, peptic ulcers, and even gastric cancer. frontiersin.org Therefore, the inhibition of urease is a significant therapeutic strategy. Research has demonstrated that a variety of piperidine derivatives exhibit urease inhibitory activity. nih.gov A study on various piperidines with different substituents on the nitrogen atom revealed a range of inhibitory activity against urease, with IC50 values from 31.97 to 254 microM. nih.gov The electronic properties and size of the substituents on the piperidine ring were found to influence the inhibitory potential. nih.gov

While specific data on this compound is not provided in the study, the findings for other N-substituted piperidines suggest that this class of compounds is a promising scaffold for the development of urease inhibitors. frontiersin.orgnih.gov

Table 1: Urease Inhibitory Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Reported Urease Inhibitory Activity (IC50) | Reference |

| Various N-substituted piperidines | 31.97 to 254 µM | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivatives | 2.0 ± 0.73 µM to 14.12 ± 0.67 µM | frontiersin.org |

| Thiourea (Standard) | 23.2 ± 11.0 µM | frontiersin.org |

This table presents data for piperidine analogues to provide context, as specific data for this compound was not found.

Neuropharmacological Investigations

The piperidine moiety is a common structural feature in many centrally acting drugs, and its derivatives are being explored for various neuropharmacological applications. encyclopedia.pub

The potential for piperidine derivatives to modulate neurotransmitter systems is an area of active research. For instance, certain N-benzyl piperidine derivatives have been designed and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.govnih.gov Such inhibitors are used in the management of Alzheimer's disease. nih.gov While direct studies on the neurotransmitter modulation potential of this compound are not available, the broader research into piperidine-based compounds suggests this is a plausible area of investigation.

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant and often dose-limiting side effect of many anticancer drugs. There is a pressing need for effective neuroprotective agents to prevent or treat this condition. While no specific studies have been identified that evaluate this compound for neuroprotective effects against CIPN, research into other piperidine-containing compounds is ongoing. For example, novel piperidine urea derivatives have been designed and synthesized with the aim of providing neuroprotection in the context of ischemic stroke. citedrive.com These studies highlight the potential of the piperidine scaffold in the development of neuroprotective agents.

Immunomodulatory Activity, including ROR-gamma Modulation

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key mediators of inflammatory responses. nih.gov As such, modulators of RORγ are of significant interest for the treatment of autoimmune diseases. Research has identified small molecule amides containing a 3,5-dimethyl piperidine functionality as potent and selective modulators of RORγ. nih.gov Although this specific substitution pattern is different from that of this compound, it demonstrates that the piperidine scaffold can be incorporated into molecules with immunomodulatory activity targeting RORγ. The modification of the piperidine ring and its substituents has been shown to be critical for the efficacy and potency of these compounds. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of Ethyl 2 Piperidin 1 Ylpropanoate Analogues

Elucidation of Key Pharmacophoric Elements within the Ethyl 2-piperidin-1-ylpropanoate Scaffold

Pharmacophore models for related piperidine-containing compounds often highlight the importance of a combination of features, including hydrogen bond acceptors and donors, hydrophobic regions, and positively ionizable centers. For instance, a pharmacophore model developed for piperidine (B6355638) and piperazine (B1678402) derivatives with antipsychotic activity identified key features such as two hydrogen bond acceptors, one hydrophobic group, one aromatic ring, and one positively ionizable feature unina.it. These elements underscore the multifaceted nature of the interactions between these ligands and their biological targets. The precise arrangement and interplay of these pharmacophoric features are critical in determining the biological activity and selectivity of the analogues.

Impact of Stereochemistry on Biological Activity and Receptor Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound analogues, as the three-dimensional arrangement of atoms can significantly influence ligand-receptor interactions. Chiral centers, particularly at the C-2 position of the propanoate chain and on the piperidine ring itself, can lead to stereoisomers with markedly different pharmacological profiles. The differential binding of enantiomers to their biological targets is a well-established principle in pharmacology, where one enantiomer may exhibit the desired therapeutic effect while the other may be inactive or even contribute to off-target effects researchgate.net.

The synthesis of specific stereoisomers is therefore a critical aspect of drug design. For example, the diastereoselective synthesis of chiral methyl 2-piperidin-2-ylpropanoates has been achieved, allowing for the controlled preparation of specific stereoisomers nih.gov. This level of synthetic control is essential for systematically evaluating the biological activity of each isomer and identifying the eutomer—the stereoisomer with the desired pharmacological activity. The spatial orientation of substituents, dictated by the stereochemistry, can determine whether a functional group can form a key interaction with a specific amino acid residue in the receptor's binding site.

Role of Substituent Modifications on Pharmacological Potency and Efficacy

The pharmacological profile of this compound analogues can be finely tuned through systematic modifications of various substituents on the core scaffold. These modifications can impact the compound's affinity, selectivity, and efficacy by altering its electronic, steric, and hydrophobic properties.

Influence of Ester Moiety and Alkyl Chain Modifications

The ester group in the propanoate side chain is a common site for modification. Altering the ester, for instance, by replacing the ethyl group with other alkyl groups, can influence the compound's metabolic stability and pharmacokinetic properties. The ester can also be replaced with other functional groups, such as amides or oxadiazoles, to modulate binding interactions and activity. For example, in a series of piperidine-based cocaine analogues, the replacement of the ester with an alcohol or an oxadiazole moiety was explored, leading to compounds with altered potencies at monoamine transporters nih.gov.

The length and nature of the alkyl chain connecting the ester to the piperidine ring also play a significant role. Variations in the linker can affect the molecule's conformational flexibility and its ability to adopt the optimal conformation for binding to the target receptor.

Effects of Piperidine Ring Substitutions and Nitrogen Accessibility

Modifications to the piperidine ring itself are a key strategy for modulating pharmacological activity. The introduction of substituents at various positions on the piperidine ring can influence the compound's interaction with the receptor. For instance, in a study of bridged piperidine analogues, constraining the piperidine ring in a specific conformation was shown to be well-tolerated by the P2Y14 receptor, suggesting a degree of flexibility in the receptor's binding pocket nih.gov.

The accessibility of the piperidine nitrogen is also a critical factor. N-alkylation or the introduction of other substituents on the nitrogen atom can significantly impact the basicity and steric environment around the nitrogen, thereby affecting its ability to form crucial interactions with the receptor. Studies on N-substituted piperidine analogues have demonstrated that the nature of the N-substituent can profoundly influence activity and selectivity. For example, N-demethylation of certain piperidine-based ligands led to improved activity at the serotonin (B10506) and norepinephrine (B1679862) transporters nih.gov.

| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

|---|---|---|---|---|---|

| 1a | -CH3 | 230 | 7500 | 1500 | nih.gov |

| 2a | -H | 250 | 1200 | 450 | nih.gov |

| 3c | -CH2Ph | 810 | 3270 | 1400 | nih.gov |

Analysis of Linker Length and Conformational Flexibility

The length and flexibility of the linker connecting the piperidine ring to other parts of the molecule are crucial determinants of biological activity. The linker's role is to position the key pharmacophoric elements in the correct orientation for optimal interaction with the receptor. Studies have shown that even subtle changes in linker length can have a dramatic impact on binding affinity. For instance, in a series of piperazine derivatives, extending the alkyl linker length was found to decrease affinity for the H3 receptor arabjchem.org.

The conformational flexibility of the entire molecule, which is influenced by the piperidine ring, the linker, and the side chain, is also critical. The ability of a molecule to adopt a low-energy conformation that complements the receptor's binding site is a key factor in achieving high-affinity binding. The introduction of rigid elements, such as bridged piperidine rings, can be used to lock the molecule into a specific conformation, which can sometimes lead to enhanced activity if that conformation is the bioactive one nih.gov.

| Compound | Linker Length (n) | hH3R Ki (nM) | Reference |

|---|---|---|---|

| 2 | 2 | 16.0 | arabjchem.org |

| 13 | 3 | 37.8 | arabjchem.org |

| 18 | 4 | 397 | arabjchem.org |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry and molecular modeling have become indispensable tools for understanding the interactions between this compound analogues and their biological targets at the molecular level. Techniques such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations provide valuable insights that can guide the design of new and improved ligands.

3D-QSAR studies, for example, can be used to build predictive models that correlate the three-dimensional properties of molecules with their biological activity nih.govarabjchem.org. These models can help to identify the key steric and electronic features that are important for activity and can be used to predict the activity of novel, un-synthesized compounds.

Molecular docking simulations are used to predict the preferred binding mode of a ligand within the active site of a receptor. These simulations can reveal the specific amino acid residues that are involved in the binding and can help to explain the observed SAR. For instance, docking studies of piperidine derivatives have been used to understand their binding to various receptors and enzymes researchgate.netresearchgate.net. MD simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design of this compound analogues with optimized pharmacological properties.

| Compound | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| MMOPEP | -6.9 | researchgate.net |

| MOPEPP | -6.6 | researchgate.net |

| MNOPEP | -6.7 | researchgate.net |

Molecular Docking Simulations for Binding Site Characterization

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.net This method is instrumental in drug discovery for characterizing the binding site, evaluating binding affinity, and understanding the molecular basis of ligand-receptor interactions. tandfonline.comresearchgate.net For analogues of this compound, which are part of the broader class of piperidine derivatives, molecular docking has been employed to investigate their interactions with various biological targets.

Docking studies on piperidine derivatives have revealed key interactions within the binding pockets of diverse proteins. For instance, simulations of N-functionalized piperidine derivatives with the Dopamine (B1211576) D2 receptor (DRD2) predicted possible binding modes within the orthosteric site. tandfonline.com Similarly, docking of piperidine derivatives into the active site of the µ-opioid receptor identified crucial interactions with residues such as Q124, D147, Y148, and W318, which are essential for analgesic activity. tandfonline.com In another study, novel piperidine derivatives were docked against the main protease (Mpro) of SARS-CoV-2, showing binding energies ranging from -5.9 to -7.3 kcal/mol. nih.gov Furthermore, docking of 2-oxo-ethyl piperidine pentanamide-derived sulfonamides into insulin-inhibiting protein receptors demonstrated tight fitting with binding affinities around -6.6 to -6.9 kcal/mol. researchgate.net

These simulations help to identify specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand, providing a detailed picture of the binding site. tandfonline.com This information is critical for the rational design of new analogues with improved affinity and selectivity.

Table 1: Molecular Docking Studies of Piperidine Analogues This table is interactive. You can sort and filter the data.

| Target Protein | PDB ID | Docking Software | Key Interacting Residues | Reference Compound(s) | Predicted Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|---|---|

| Dopamine Receptor D2 (DRD2) | 6CM4 | AutoDock 4.2.6 | - | Risperidone | - | tandfonline.com |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Autodock Vina | - | N3 inhibitor, FDA-approved drugs | -5.9 to -7.3 | nih.gov |

| µ-Opioid Receptor | 4DKL | MOE-Dock | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | Morphine, Fentanyl, Pethidine | -8.13 to -13.37 | tandfonline.com |

| Insulin Inhibiting Protein Receptor | 7M17 | - | - | - | -6.6 to -6.9 | researchgate.net |

| Estrogen Receptor-α (ER-α) | 2IOG | AutoDockTools 1.5.6 | - | IOG | -10.14 | nih.gov |

| Sigma-1 Receptor (S1R) | - | - | - | Haloperidol | - | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide insights into the physical movement and conformational changes of molecules over time. nih.govmdpi.com This technique is essential for understanding the stability of ligand-protein complexes, analyzing the conformational behavior of flexible molecules like piperidine derivatives, and estimating binding kinetics. nih.govmdpi.com

For piperidine analogues, MD simulations complement docking studies by assessing the dynamic stability of the predicted binding poses. nih.gov Simulations of piperidine derivatives complexed with the SARS-CoV-2 main protease were performed for 120 ns to confirm the stability of the docked complexes in a solvated environment. nih.gov Analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration helps to determine the mobility and flexibility of the ligand and protein, ensuring the interaction is stable over time. kaust.edu.sa

The conformational preferences of the piperidine ring itself are a key area of study. The ring can adopt various conformations, such as chair and twist-boat forms. nih.gov The orientation of substituents (axial vs. equatorial) is influenced by factors like allylic strain and can significantly impact a molecule's physical properties and binding interactions. nih.govrsc.org For example, in N-acylpiperidines, an axial substituent at the 2-position is strongly favored. nih.gov MD simulations can explore the energy landscape of these different conformations, which is crucial as the biologically active conformation may not be the lowest energy state in solution. nih.gov Such studies have been used to generate different conformers of target proteins to explore possible ligand-binding conformations, a process known as ensemble docking. mdpi.com

Table 2: Molecular Dynamics Simulation Studies of Piperidine Analogues This table is interactive. You can sort and filter the data.

| System Studied | Simulation Software | Simulation Time | Key Findings | Source |

|---|---|---|---|---|

| Piperidine derivatives with SARS-CoV-2 Mpro | - | 120 ns | Confirmed dynamic stability and flexibility of docked complexes based on RMSD, RMSF, and hydrogen bond analysis. | nih.govkaust.edu.sa |

| Piperidine derivatives with Sigma-1/Histamine (B1213489) H3 Receptors | - | - | Identified putative protein-ligand interactions responsible for high affinity. | nih.gov |

| Compstatin analogues (peptide ligands) | - | - | Assessed structural behavior and stability of complexes in explicit water. | nih.gov |

| Hsp90 in complex with various ligands | - | Long timescale | Identified relevant representatives of distinct conformational substates visited during the simulation. | mdpi.comresearchgate.net |

| N-methyl piperidine | - | - | Investigated ultrafast conformational dynamics upon electronic excitation, showing coherent oscillations between conformers. | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jetir.org By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of newly designed compounds before their synthesis, thus guiding the optimization of lead compounds. jetir.orgresearchgate.net

Several QSAR studies have been performed on piperidine derivatives to model their activity against various biological targets. For a series of piperidine-derived inhibitors of soluble epoxide hydrolase (sEH), 2D-QSAR models were developed using multiple linear regression (MLR), which showed a strong correlation between the inhibitory activity and various topological descriptors. jetir.orgjetir.org In another study, 2D and 3D-QSAR models were developed for aryl alkanol piperazine derivatives with antidepressant activities, identifying descriptors related to atom types, dipole moment, and molecular shape as being important for activity. nih.gov For a set of furan-pyrazole piperidine derivatives with anticancer activity, QSAR models were built based on 3D and 2D autocorrelation descriptors, which successfully predicted inhibitory activity against Akt1 and cancer cell lines. nih.gov

These models are validated using internal and external validation techniques to ensure their robustness and predictive ability. researchgate.netnih.gov The insights gained from QSAR studies highlight the structural features crucial for biological activity, enabling the predictive design of more potent and selective analogues. researchgate.netnih.gov

Table 3: QSAR Studies on Piperidine Analogues This table is interactive. You can sort and filter the data.

| Compound Series | Biological Activity | QSAR Model Type | Key Descriptor Types | Statistical Parameters | Source |

|---|---|---|---|---|---|

| Piperidine-derived sEH inhibitors | sEH Inhibition | 2D-QSAR (MLR) | Topological | - | jetir.orgjetir.org |

| Aryl alkanol piperazine derivatives | Antidepressant (5-HT/NA reuptake inhibition) | 2D-QSAR (GFA), 3D-QSAR (MFA) | Atype, Dipole-mag, Jurs, HOMO, PMI-mag, Shadow | r² > 0.924, Q² > 0.870 | nih.gov |

| Furan-pyrazole piperidine derivatives | Anticancer (Akt1 inhibition) | 3D & 2D-QSAR (GA-MLR) | Autocorrelation | r²: 0.742-0.832, Q²: 0.684-0.796 | nih.gov |

| Piperidinopyridine/pyrimidine analogues | Oxidosqualene Cyclase Inhibition | MLR, SVM, PLS | Electronic, Steric, Hydrophobic | High predictive accuracy (R², Q², RMSE) | researchgate.net |

Mechanistic Characterization of Biological Action at Molecular and Cellular Levels

Understanding the mechanism of action of a compound involves identifying its direct molecular target and characterizing the downstream cellular consequences of that interaction. For analogues of this compound, their diverse structures allow them to interact with a wide array of biological targets, leading to various cellular outcomes.

At the molecular level, piperidine derivatives have been shown to act as inhibitors, antagonists, or agonists at different proteins. For example, some analogues function as inhibitors of soluble epoxide hydrolase (sEH). jetir.org sEH metabolizes epoxyeicosatrienoic acids (EETs), which are signaling molecules with vasodilatory and anti-inflammatory properties. jetir.org By inhibiting sEH, these compounds increase the levels of EETs, leading to beneficial cardiovascular and anti-inflammatory effects. jetir.org

Other piperidine derivatives act as receptor antagonists. Studies have identified compounds with dual antagonist activity at histamine H3 and sigma-1 (σ1) receptors. nih.gov The σ1 receptor is a unique intracellular chaperone protein involved in modulating ion channels and various signaling pathways. nih.gov Antagonism at these receptors has shown promise for treating pain. nih.gov In a different context, piperidine-based compounds have been developed as NLRP3 inflammasome inhibitors. nih.gov The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 to active caspase-1. nih.gov Active caspase-1 then processes pro-inflammatory cytokines like pro-IL-1β into their active forms and induces a form of inflammatory cell death called pyroptosis. nih.gov By inhibiting the ATPase activity of NLRP3, these compounds can effectively block IL-1β release and pyroptosis in macrophages. nih.gov

The cellular-level effects are a direct consequence of these molecular interactions. Inhibition of the µ-opioid receptor leads to analgesia. tandfonline.com Blockade of the dopamine D2 receptor is a key mechanism for antipsychotic drugs. tandfonline.com The ability of piperidine-containing molecules to interact with such a variety of targets underscores their importance as a versatile scaffold in drug discovery. mdpi.comresearchgate.net

Advanced Applications and Future Research Directions

Development of Ethyl 2-piperidin-1-ylpropanoate-Based Chemical Probes for Biological Systems

Chemical probes are essential small-molecule tools for dissecting complex biological processes. upenn.edu The development of probes derived from this compound could enable the investigation of specific protein functions in their native cellular environments. The design of such probes typically involves the incorporation of three key components: a reactive group for covalent modification of the target, a linker, and a reporter tag for detection and purification. nih.gov

Activity-based probes (ABPs) represent a powerful class of chemical probes that covalently bind to the active site of specific enzymes, providing a direct measure of their catalytic activity. nih.gov For this compound, the development of ABPs could involve functionalizing the piperidine (B6355638) ring or the propanoate moiety with a reactive "warhead" and a reporter tag. The choice of warhead would depend on the target enzyme class, while the reporter tag could be a fluorophore for imaging or a biotin tag for affinity purification and subsequent proteomic analysis.

The general structure of a hypothetical activity-based probe derived from this compound is depicted below:

| Component | Function | Potential Moieties |

| Recognition Motif | Binds to the target protein | This compound scaffold |

| Reactive Group | Forms a covalent bond with the target | Fluorophosphonate, epoxide, vinyl sulfone |

| Reporter Tag | Enables detection and isolation | Biotin, Fluorescein, Rhodamine |

The successful development of such probes would provide invaluable tools for identifying the cellular targets of this compound and elucidating its mechanism of action.

Exploration of Novel Therapeutic Avenues based on Identified Activities

The piperidine scaffold is a versatile pharmacophore present in a wide array of therapeutic agents, including those for cancer, Alzheimer's disease, and infectious diseases. encyclopedia.pubresearchgate.net While the specific biological activities of this compound are not extensively documented, its structural similarity to other bioactive piperidines suggests potential therapeutic applications. For instance, various piperidine derivatives have been investigated for their anticancer properties, acting on targets such as receptor tyrosine kinases and enzymes involved in cell proliferation. researchgate.net

Recent studies on novel piperidine derivatives have highlighted their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Furthermore, piperidine-containing compounds have been explored as dual inhibitors of targets like indoleamine 2,3-dioxygenase 1 (IDO1) and signal transducer and activator of transcription 3 (STAT3), which are implicated in tumor immune evasion. nih.gov The anti-inflammatory and analgesic potential of related ester compounds has also been demonstrated, suggesting another possible therapeutic avenue for this compound analogues. mdpi.com

A summary of potential therapeutic targets for analogues based on the activities of related piperidine compounds is presented below:

| Therapeutic Area | Potential Molecular Target | Rationale |

| Oncology | VEGFR-2, EGFR, Topoisomerase | Piperidine scaffold is common in kinase and topoisomerase inhibitors. researchgate.netresearchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO) | Piperidine derivatives are effective as CNS-acting agents. encyclopedia.pubmdpi.com |

| Inflammation and Pain | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) | Ester-containing compounds have shown anti-inflammatory and analgesic properties. mdpi.com |

| Infectious Diseases | Various bacterial and parasitic enzymes | The piperidine ring is a component of several antimicrobial and antiparasitic drugs. encyclopedia.pub |

Further investigation into the biological activities of this compound is warranted to identify and validate these or other potential therapeutic applications.

Strategies for Enhancing Target Selectivity and Reducing Off-Target Effects

A critical challenge in drug development is achieving high target selectivity to maximize therapeutic efficacy and minimize adverse effects. patsnap.com For this compound analogues, several strategies can be employed to enhance selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the chemical structure to identify key features that govern target binding and potency. researchgate.netnih.gov

Rational drug design, aided by computational modeling, can guide the modification of the this compound scaffold to improve interactions with the desired target while reducing binding to off-target proteins. patsnap.com This can involve introducing steric hindrance to prevent binding to the active sites of related but undesired proteins or incorporating functional groups that form specific, high-affinity interactions with the intended target. crisprmedicinenews.com

Another approach is the use of high-fidelity drug delivery systems or the development of prodrugs that are activated only at the target site. The temporary delivery of the active compound, for example through RNA-based delivery, can also limit the time available for off-target interactions. crisprmedicinenews.com

Integration of High-Throughput Screening and Computational Design in Analog Development

The discovery and optimization of lead compounds can be significantly accelerated by integrating high-throughput screening (HTS) and computational design. patsnap.comnih.gov HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. thermofisher.comku.edu Libraries of this compound analogues can be synthesized and screened against a panel of biological targets to identify promising lead compounds. nih.gov

Computational design and in silico screening can be used to prioritize compounds for synthesis and testing, thereby reducing the time and cost associated with drug discovery. nih.govmdpi.com Molecular docking studies can predict the binding modes and affinities of this compound analogues to their putative targets, providing insights for further structural optimization. researchgate.net Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.gov

The synergistic application of these technologies can streamline the development of potent and selective analogues of this compound.

Preclinical Development Considerations for Potentially Promising Analogues

Before a promising analogue can advance to clinical trials, it must undergo rigorous preclinical evaluation to assess its pharmacokinetic properties, safety, and toxicology. nih.gov This involves a battery of in vitro and in vivo studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. chemjournal.kz

In silico tools can provide initial predictions of ADME properties and potential toxicity, helping to identify liabilities early in the development process. chemjournal.kzresearchgate.net In vitro assays using liver microsomes and hepatocytes can assess metabolic stability and identify potential drug-drug interactions. nih.gov

Preclinical toxicology studies in animal models are essential to identify any potential adverse effects and to determine a safe starting dose for human trials. nih.gov These studies evaluate the effects of the compound on various organ systems following acute and repeated dosing. A thorough understanding of the preclinical profile of a promising this compound analogue is crucial for its successful translation into a clinical candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-piperidin-1-ylpropanoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin by evaluating reported procedures, such as coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) with cesium carbonate as a base in polar aprotic solvents like DMF . Vary parameters like catalyst loading (e.g., 1.2–2.0 equivalents), temperature (25–60°C), and reaction duration (12–48 hours) to assess yield improvements. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and characterize intermediates with FT-IR and / NMR .

Q. How can the structural identity and purity of this compound be rigorously confirmed?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Look for diagnostic peaks (e.g., ester carbonyl at ~170 ppm in , piperidine protons as multiplet signals between δ 1.4–2.8 ppm in ) .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 186.16 (CHNO) using ESI-MS .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/N ratios .

Q. What analytical methods are suitable for assessing stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Analyze degradation products via LC-MS (Waters XBridge BEH C18, 2.5 µm) and quantify using a validated calibration curve (R ≥0.99). Compare with freshly synthesized batches to identify decomposition pathways (e.g., ester hydrolysis) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compute electrostatic potential surfaces. For docking (AutoDock Vina), use crystal structures of target proteins (e.g., enzymes from the PDB) to assess binding affinity. Validate predictions with in vitro assays (e.g., IC measurements) .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer : Re-examine assumptions in computational models (e.g., solvent effects omitted in docking). Reproduce experiments under controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions). Use multivariate analysis (e.g., PCA) to identify outliers in spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。